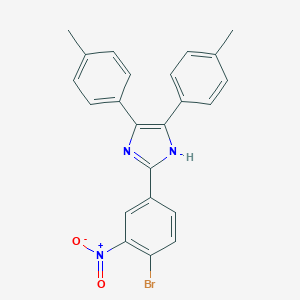
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, as well as two methyl-substituted phenyl groups attached to the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the meta position relative to the bromine atom.
Condensation: The nitrated product is then subjected to a condensation reaction with benzil (1,2-diphenylethane-1,2-dione) in the presence of ammonium acetate and acetic acid. This step forms the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation: The methyl groups on the phenyl rings can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Sodium azide, potassium cyanide, organolithium compounds.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-{4-amino-3-nitrophenyl}-4,5-bis(4-methylphenyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: 2-{4-bromo-3-nitrophenyl}-4,5-bis(4-carboxyphenyl)-1H-imidazole.
科学的研究の応用
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various imidazole derivatives with potential biological activity.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can be reduced to form reactive intermediates that damage bacterial cells.
Medicine: Explored for its potential as an anticancer agent. The compound’s ability to interact with DNA and inhibit cell proliferation makes it a candidate for further drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can:
DNA Interaction: Bind to DNA and interfere with its replication and transcription processes. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Enzyme Inhibition: Inhibit specific enzymes involved in metabolic pathways. For example, the nitro group can be reduced to form reactive intermediates that inhibit bacterial enzymes, leading to antimicrobial activity.
Signal Transduction: Modulate signal transduction pathways by interacting with receptors and other signaling molecules. This can affect cellular processes such as growth, differentiation, and apoptosis.
類似化合物との比較
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
2-{4-chloro-3-nitrophenyl}-4,5-bis(4-methylphenyl)-1H-imidazole: Similar structure but with a chlorine atom instead of a bromine atom. The bromine atom in the original compound may confer different reactivity and biological activity.
2-{4-bromo-3-nitrophenyl}-4,5-bis(4-methoxyphenyl)-1H-imidazole: Similar structure but with methoxy groups instead of methyl groups on the phenyl rings. The presence of methoxy groups can affect the compound’s electronic properties and reactivity.
2-{4-bromo-3-nitrophenyl}-4,5-bis(4-fluorophenyl)-1H-imidazole: Similar structure but with fluorine atoms instead of methyl groups on the phenyl rings. Fluorine atoms can influence the compound’s lipophilicity and biological activity.
特性
分子式 |
C23H18BrN3O2 |
|---|---|
分子量 |
448.3g/mol |
IUPAC名 |
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H18BrN3O2/c1-14-3-7-16(8-4-14)21-22(17-9-5-15(2)6-10-17)26-23(25-21)18-11-12-19(24)20(13-18)27(28)29/h3-13H,1-2H3,(H,25,26) |
InChIキー |
WCCSJAWLHUORGD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402452.png)
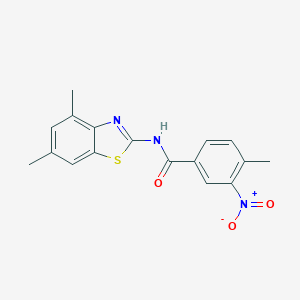
![N-({N'-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE](/img/structure/B402459.png)
![N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-furamide](/img/structure/B402460.png)
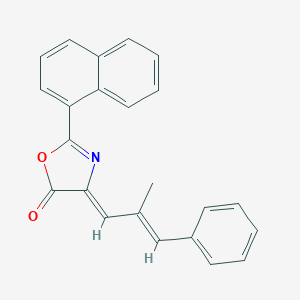
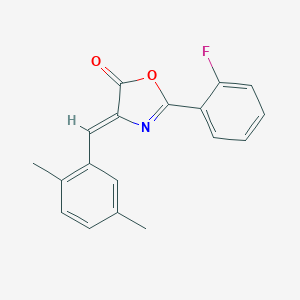
![4-[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxy-6-iodophenyl acetate](/img/structure/B402464.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B402465.png)
![2,6-dimethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B402466.png)
![4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402467.png)
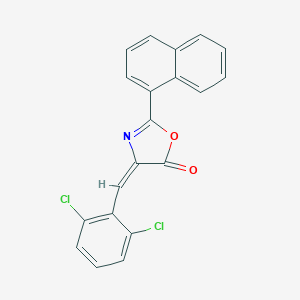
![4-[(2-{3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402469.png)
![4-[(2-(2-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402472.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402473.png)
